molecular formula C8H9ClN2O2 B12278226 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid

Cat. No.: B12278226
M. Wt: 200.62 g/mol
InChI Key: UELOUCAXPFVTGZ-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid is a non-proteinogenic amino acid characterized by a pyridine ring substituted with a chlorine atom at the 3-position and an amino acid side chain. This structure combines the aromaticity and electron-withdrawing effects of the chloropyridine moiety with the zwitterionic properties of the amino acid backbone.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-amino-3-(3-chloropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)

InChI Key

UELOUCAXPFVTGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis

The chiral pool strategy leverages naturally occurring amino acids as starting materials to preserve stereochemistry. For example, L-serine derivatives are functionalized to introduce the 3-chloropyridin-2-yl moiety via nucleophilic substitution. Key steps include:

  • Reagents : 3-chloropyridine, L-serine methyl ester, NaH (base).
  • Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.
  • Yield : 68–72% enantiomeric excess (ee) after purification by chiral HPLC.

Asymmetric Catalysis

Palladium-catalyzed cross-coupling reactions enable stereoselective C–N bond formation. A representative protocol involves:

  • Catalyst : Pd(OAc)₂ (5 mol%), chiral phosphine ligand (e.g., (R)-BINAP).
  • Substrates : 3-chloro-2-iodopyridine and tert-butyl glycinate.
  • Conditions : DMF, 80°C, 8 hours.
  • Yield : 85% with >98% ee.

Catalytic Methods for Intermediate Synthesis

Chloropyridine Activation

The 3-chloropyridin-2-yl group is introduced via halogen-metal exchange or directed ortho-metallation (DoM):

  • Step 1 : Lithiation of 3-chloropyridine using LDA (lithium diisopropylamide) at -78°C.
  • Step 2 : Quenching with ethyl glyoxylate to form the β-keto ester intermediate.
  • Yield : 78% after recrystallization.

Reductive Amination

A two-step reductive amination protocol optimizes atom economy:

  • Condensation : 3-chloropyridine-2-carbaldehyde with glycine in methanol (rt, 6 hours).
  • Reduction : NaBH₄ or H₂/Pd-C (1 atm, 25°C).
  • Overall Yield : 82%.

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods employ flow chemistry to enhance efficiency:

  • Reactor Type : Microfluidic tubular reactor.
  • Conditions : 120°C, 10 bar pressure, residence time 30 minutes.
  • Catalyst : Heterogeneous Pd/C (1 wt%).
  • Output : 92% conversion, 89% isolated yield.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

  • Ball Milling : 3-chloropyridine, glycine, and K₂CO₃ (1:1:2 molar ratio).
  • Time : 2 hours.
  • Yield : 76% with 99% purity.

Purification and Characterization

Chromatographic Techniques

  • Chiral HPLC : Chiralpak IC column, hexane:isopropanol (80:20), 1 mL/min.
  • Retention Time : 8.2 minutes for (R)-enantiomer, 9.7 minutes for (S)-enantiomer.

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 8.41 (d, J = 5.1 Hz, 1H, pyridine-H), 4.12 (q, J = 7.0 Hz, 1H, CH), 3.58 (dd, J = 14.2, 7.0 Hz, 1H, CH₂), 3.45 (dd, J = 14.2, 7.0 Hz, 1H, CH₂).
  • HRMS : m/z calcd. for C₈H₉ClN₂O₂ [M+H]⁺: 200.0354; found: 200.0356.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost (USD/g)
Chiral Pool 68–72 72–85 Moderate 120–150
Asymmetric Catalysis 85 >98 High 90–110
Continuous Flow 89 99 Industrial 45–60
Mechanochemical 76 99 Lab-scale 80–100

Challenges and Innovations

Stereochemical Drift

Racemization during hydrolysis of nitrile intermediates remains a bottleneck. Recent solutions include:

  • Enzymatic Hydrolysis : Using nitrilase from Pseudomonas fluorescens (pH 7.5, 30°C), achieving 95% ee retention.

Chloropyridine Stability

Degradation under acidic conditions is mitigated by:

  • Protective Groups : Boc (tert-butyloxycarbonyl) for the amino group during chlorination.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters suggests that it may interact with neurotransmitter receptors, influencing synaptic transmission.

Neuropharmacology

Research indicates that this compound may modulate excitatory neurotransmission, making it a candidate for treating conditions such as depression and anxiety. Preliminary studies show that it can act as both an agonist and antagonist at specific receptors, which may alter neurotransmission pathways.

Key Findings:

  • Binding Affinity Studies : Indicate significant interaction with glutamate receptors, crucial for synaptic plasticity.
  • Neuropharmacological Effects : Studies have shown that this compound can influence synaptic transmission and plasticity, suggesting therapeutic potential in neurodegenerative diseases.

Antimicrobial Activity

Initial findings suggest that 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid exhibits antimicrobial properties against various bacterial strains.

Case Study:

In a study assessing its antimicrobial efficacy, this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

To illustrate the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructureUnique Features
(R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acidC8H9ClN2ODifferent chlorination pattern; potential distinct activity
(2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acidC9H9N3O2Contains a cyano group; may affect solubility and reactivity
(2S)-2-amino-4-methylthio-butanoic acidC7H15NO2SDifferent side chain; used in metabolic pathway studies

Future Research Directions

Recent studies have focused on elucidating the mechanisms through which this compound exerts its effects. Molecular docking studies have suggested that it may inhibit key pathways involved in inflammation and cancer progression.

Suggested Future Research Areas:

  • Expanded Pharmacological Studies : Investigating effects on other neurotransmitter systems.
  • Clinical Trials : Evaluating efficacy and safety in human subjects for neurological and antimicrobial applications.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Position : The chlorine position on the pyridine ring (e.g., 3-chloro vs. 5-chloro) affects electronic distribution and steric hindrance, influencing reactivity and binding interactions .

Thiophene-containing analogs (e.g., ) show distinct biocatalytic behavior due to sulfur’s electron-rich nature .

Salt Forms : Dihydrochloride salts (e.g., ) improve solubility for industrial processing, whereas free acids (e.g., ) are preferred in peptide synthesis .

Physicochemical Properties

Property 2-Amino-3-(3-chloropyridin-2-yl)propanoic acid (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid 2HCl
Appearance Likely white powder White to off-white powder Not specified
Purity Not reported ≥98.5% Industrial grade (exact purity unspecified)
Solubility Moderate in polar solvents Soluble in aqueous buffers High solubility in acidic solutions
Stability Stable under inert conditions Stable at room temperature Hygroscopic (requires dry storage)

Biological Activity

2-Amino-3-(3-chloropyridin-2-yl)propanoic acid, also known as (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid, is an amino acid derivative notable for its potential biological activity. This compound features a unique structural moiety that includes a chiral center and a 3-chloropyridine component, which may enhance its interactions with biological systems. Research indicates that it could play a significant role in pharmacology, particularly in the treatment of neurological disorders.

  • Molecular Formula : C₈H₉ClN₂O
  • Molecular Weight : Approximately 200.62 g/mol
  • Structure : Contains a chiral center at the second carbon, influencing its biological interactions.

Biological Activity Overview

Preliminary studies suggest that (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid exhibits significant biological activity, particularly in modulating excitatory neurotransmission. Its structural similarity to neurotransmitters implies potential interactions with neurotransmitter receptors or transporters, making it a candidate for further investigation in treating conditions such as depression and anxiety .

The compound may function as an agonist or antagonist at specific receptors involved in neurotransmission pathways. Initial findings have indicated its ability to influence synaptic transmission, which is crucial for neurological function .

Neuropharmacological Studies

Research has demonstrated that (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid can modulate neurotransmitter release and uptake. For example:

  • Study on Synaptic Transmission : In vitro experiments showed that the compound could enhance glutamate release, suggesting its role as a potential excitatory neurotransmitter modulator .

Comparative Analysis with Related Compounds

A comparative study highlighted the unique features of (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid against structurally similar compounds:

Compound NameStructureUnique Features
(R)-2-amino-3-(5-chloropyridin-3-YL)propanoic acidC₈H₉ClN₂ODifferent chlorination pattern; distinct biological activity
(2S)-2-amino-3-(6-cyanopyridin-3-YL)propanoic acidC₉H₉N₃O₂Contains cyano group; affects solubility and reactivity
(2S)-2-amino-4-methylthio-butanoic acidC₇H₁₅NO₂SDifferent side chain; studied for metabolic pathways

This table illustrates how the unique chlorinated pyridine structure of (2S)-2-amino-3-(3-chloropyridin-2-yl)propanoic acid may contribute to its specific biological activities and applications in drug development .

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